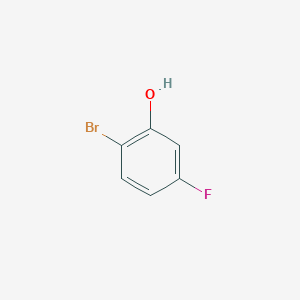

2-Bromo-5-fluorophenol

Overview

Description

2-Bromo-5-fluorophenol (CAS: 147460-41-1) is a halogenated aromatic compound with the molecular formula C₆H₄BrFO and a molecular weight of 190.99–191.00 g/mol . It is a colorless to yellow liquid with a boiling point of 89°C, melting point of 42–44°C, and density of 1.717 g/cm³ . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of GPR120 agonists for treating metabolic disorders like type 2 diabetes . Its bromine and fluorine substituents enable participation in cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic substitutions, making it valuable for constructing complex organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorophenol can be synthesized through several methods. One common approach involves the bromination of 5-fluorophenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Bromo-5-fluorophenol serves as a valuable building block for creating complex organic molecules. It is particularly useful in synthesizing polycyclic compounds and heterocycles due to its ability to undergo nucleophilic substitution reactions.

Biology

The compound is employed in biological research as an intermediate in the synthesis of bioactive molecules. It has been used as a probe in biochemical assays to study enzyme interactions and cellular processes . Its role in modulating serotonin receptors through the synthesis of 5-HT₃ and 5-HT₄ antagonists highlights its importance in neuropharmacology .

Medicine

This compound is integral to drug development, especially for targeting neurological and psychiatric disorders. Its derivatives have shown potential therapeutic effects by interacting with specific molecular targets involved in various diseases .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, agrochemicals, and dyes. Its unique reactivity allows for the development of materials with specific properties tailored for various applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the use of this compound as a probe to explore enzyme interactions involved in inflammatory pathways. The compound was shown to inhibit specific enzymes, leading to reduced inflammation markers in vitro, suggesting potential therapeutic applications in anti-inflammatory drugs.

Case Study 2: Synthesis of Serotonin Receptor Antagonists

Research highlighted the synthesis of polycyclic compounds using this compound as a precursor for developing 5-HT₃ and 5-HT₄ antagonists. These compounds demonstrated efficacy in modulating serotonin signaling pathways, which are crucial for treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenol is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and structures. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogenated Derivatives

The table below compares 2-bromo-5-fluorophenol with its structural isomers and related halogenated phenols:

Key Observations:

Positional Isomerism: The position of bromine and fluorine substituents significantly impacts reactivity and physical properties. For example, 4-bromo-2-fluorophenol has a lower boiling point (79°C) compared to this compound (89°C), likely due to differences in molecular symmetry and intermolecular interactions . 3-Bromo-5-fluorophenol requires refrigeration (0–6°C) for stability, suggesting higher sensitivity to thermal degradation compared to its isomers .

Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution in this compound, whereas chlorine’s larger size may sterically hinder such reactions .

Biological Activity

2-Bromo-5-fluorophenol is an aromatic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural characteristics and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.00 g/mol. The compound features a hydroxyl group (-OH), a bromine atom (Br), and a fluorine atom (F) attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 191.00 g/mol |

| Melting Point | 43-45 °C |

| Boiling Point | 260.6 °C |

| Density | 1.8 g/cm³ |

| Flash Point | 85 °C |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen substituents (bromine and fluorine) enhance lipophilicity and reactivity towards nucleophiles.

- Antimicrobial Activity : Studies have shown that halogenated phenols exhibit antimicrobial properties. The presence of bromine and fluorine in this compound enhances its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents .

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, fluorinated phenols have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems. It may act as an antagonist at serotonin receptors, which could have implications for mood disorders and other neuropsychiatric conditions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated phenols, suggesting enhanced potency due to halogenation .

- Enzyme Interaction : Research published in Bioorganic Chemistry explored the interaction of this compound with COX enzymes. The compound was shown to inhibit COX-1 and COX-2 activity, indicating its potential as an anti-inflammatory agent .

Potential Applications

Given its biological properties, this compound holds promise in various applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Chemical Synthesis : As a versatile building block in organic synthesis, it can be utilized to create more complex molecules with desired biological activities .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Bromo-5-fluorophenol?

- Methodological Answer : The synthesis of this compound typically involves halogenation or functional group interconversion. A common approach is the regioselective bromination of 5-fluorophenol using brominating agents like (N-bromosuccinimide) under controlled conditions. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may be employed if the compound is derived from a larger aromatic system. Physical properties such as melting point (42–44°C) and boiling point (89°C) can help verify purity post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substituent positions (e.g., distinguishing bromo and fluoro groups via coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (, 190.99 g/mol) and isotopic patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive derivatives (e.g., boronic acids) require inert atmospheres (argon/nitrogen). Regular purity checks via HPLC or GC-MS are advised to monitor stability over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting data (e.g., unexpected coupling constants in NMR) may arise from dynamic effects or impurities. Strategies include:

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to confirm structures.

- Isotopic Labeling : Use deuterated solvents or -labeled analogs to simplify spectral interpretation.

- Controlled Replicates : Repeat syntheses under varying conditions to isolate artifacts .

Q. What challenges arise in cross-coupling reactions using this compound as a precursor?

- Methodological Answer :

- Steric and Electronic Effects : The electron-withdrawing fluoro group deactivates the aromatic ring, slowing coupling kinetics. Bromine’s steric bulk may hinder catalyst access.

- Catalyst Optimization : Use palladium catalysts (e.g., ) with bulky ligands to enhance selectivity.

- Solvent Systems : Polar aprotic solvents (DMF, THF) improve solubility and reaction efficiency.

Case studies with boronic acid derivatives (e.g., Suzuki reactions) highlight these challenges .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Substituent Effects : The meta-fluoro group directs electrophiles to the ortho and para positions relative to bromine.

- Activation/Deactivation : Fluorine’s electron-withdrawing nature reduces ring electron density, favoring NAS under harsh conditions (e.g., high temps, strong bases like ).

Kinetic studies and Hammett plots can quantify substituent impacts .

Q. Data and Safety Considerations

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer :

Properties

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.